

Comprehensive Stability Profiling: 6-Chloroimidazo[1,2-a]pyrazin-8-amine

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Compound of Interest

Compound Name: 6-Chloroimidazo[1,2-a]pyrazin-8-amine

CAS No.: 1780558-43-1

Cat. No.: B2776889

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Document Type: Technical Guide / Whitepaper Subject: Chemical Stability, Degradation Pathways, and Stress Testing CAS Registry Number: 765913-46-4 (Generic/Analogous references) Molecular Formula: C₆H₅ClN₄ Molecular Weight: 168.58 g/mol

Executive Summary & Chemical Identity

6-Chloroimidazo[1,2-a]pyrazin-8-amine is a fused bicyclic heterocycle characterized by an imidazo[1,2-a]pyrazine core. It serves as a pharmacophore scaffold, leveraging the 8-amine for hydrogen bonding and the 6-chloro substituent as a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (S_NAr).

Core Stability Verdict: The compound exhibits moderate stability under ambient conditions but displays specific sensitivities to photolytic degradation and oxidative stress. While the imidazopyrazine ring is robust against mild hydrolysis, the C6-chloro moiety introduces susceptibility to nucleophilic attack under harsh basic conditions.

Physicochemical Profile

Understanding the physical baseline is prerequisite to interpreting stability data. The following values are derived from experimental data of structural analogs (e.g., imidazo[1,2-a]pyridines) and computational models.

Property	Value / Characteristic	Stability Implication
pKa (Basic)	~4.4 (Pyrazine N)	Weakly basic; protonation in acidic media stabilizes the ring against oxidation but may activate the C6-Cl bond for hydrolysis.
LogP	~1.48	Moderately lipophilic. Low aqueous solubility limits hydrolytic degradation rates in pure water but accelerates it in organic/aqueous co-solvents.
Solubility	Low (Water)High (DMSO, MeOH)	Stability studies must be conducted in co-solvents (e.g., MeOH:H ₂ O) to ensure homogeneity.
UV Abs	λ_{max} ~250–320 nm	Strong absorption in the UV-B/A region necessitates strict light protection.

Degradation Pathways & Mechanistic Analysis

The stability profile is defined by three primary vectors: Nucleophilic Aromatic Substitution (Hydrolysis), N-Oxidation, and Photolysis.

Hydrolytic Degradation (Acid/Base)

- Mechanism:** The imidazo[1,2-a]pyrazine core is electron-deficient. In strong aqueous base (pH > 12), the hydroxide ion can attack the C6 position, displacing the chloride (S_NAr mechanism) to form the 6-hydroxy derivative (often tautomerizing to the lactam form).
- Acidic Conditions:** The ring nitrogen protonates (pKa ~4.4), which generally deactivates the ring toward further electrophilic attack but makes the C6-Cl bond slightly more labile to nucleophilic displacement by water over extended periods at high temperatures.

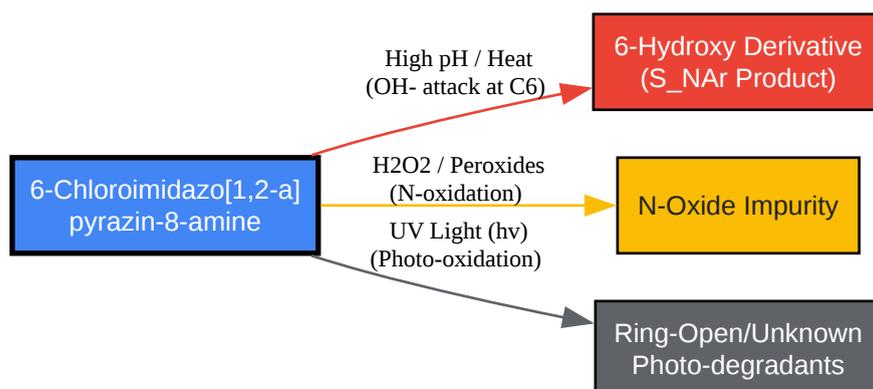
Oxidative Degradation

- Mechanism: The bridgehead nitrogen and the pyrazine nitrogen are susceptible to oxidation by peroxides or singlet oxygen. The primary degradant is the N-oxide, typically at the pyrazine nitrogen (position 5 or 8-N depending on steric hindrance, though N-oxide formation on the ring nitrogen is most common).
- Risk Factor: High. Solutions in protic solvents exposed to air or peroxides will degrade.

Photolytic Degradation

- Mechanism: Imidazo[1,2-a]pyrazines are chromophores. Upon UV irradiation, they can undergo photo-oxidation or ring-opening reactions, especially in solution. This is often mediated by the formation of singlet oxygen if dissolved oxygen is present.

Visualization: Degradation Pathways



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Caption: Primary degradation vectors for **6-Chloroimidazo[1,2-a]pyrazin-8-amine** showing hydrolysis (red), oxidation (yellow), and photolysis (grey).

Forced Degradation Protocols (Stress Testing)

To validate the stability profile for regulatory filing (IND/NDA) or process safety, the following stress testing protocols are recommended. These are designed to achieve 5–20% degradation to identify impurities without destroying the scaffold.

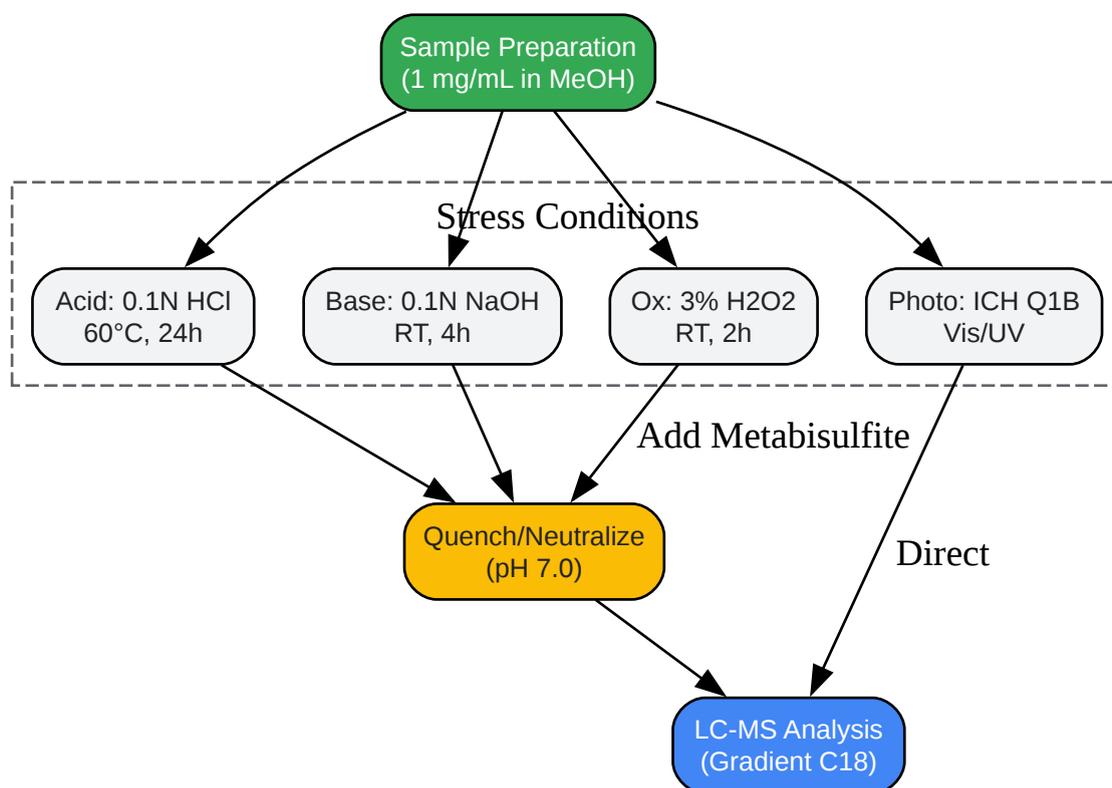
Preparation of Stock Solution

- Solvent: Methanol or Acetonitrile (ACN).
- Concentration: 1.0 mg/mL.
- Control: Store a portion of the stock solution at 4°C in the dark.

Stress Conditions Table

Stress Type	Reagent/Condition	Duration	Target Outcome	Analytical Focus
Acid Hydrolysis	0.1 N HCl, 60°C	24 Hours	<5% Deg.	Check for dechlorination or ring opening.
Base Hydrolysis	0.1 N NaOH, Ambient	4–8 Hours	5–10% Deg.	Critical: Monitor for 6-hydroxy impurity (SNAr).
Oxidation	3% H ₂ O ₂ , Ambient	2–4 Hours	10% Deg.	Monitor for N-oxides (M+16 peaks in LC-MS).
Thermal	60°C (Solid State)	7 Days	<2% Deg.	Assess physical stability (polymorph change).
Photostability	UV/Vis (1.2M lux[1]·h)	ICH Q1B Cycle	Variable	Compare Dark Control vs. Exposed.

Experimental Workflow Visualization



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Caption: Standardized forced degradation workflow ensuring controlled stress and neutralization prior to LC-MS analysis.

Analytical Strategy

Quantification of the parent and identification of degradants requires a robust chromatographic method.

- Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 μm , 150 x 4.6 mm.
- Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH prevents tailing of the amine).
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 15 minutes.
- Detection: UV at 254 nm (aromatic core) and 220 nm (amide/impurities).

- Mass Spec: ESI+ mode. Look for:
 - Parent: $[M+H]^+ = 169.0$
 - Hydrolysis: $[M+H]^+ = 151.0$ (Loss of Cl, gain of OH).
 - Oxidation: $[M+H]^+ = 185.0$ (+16 Da).

Handling & Storage Recommendations

Based on the stability profile, the following handling procedures are mandatory to maintain purity >98%:

- Storage: Store at -20°C (long term) or $2-8^{\circ}\text{C}$ (short term).
- Container: Amber glass vials (Type I) with PTFE-lined caps to prevent moisture ingress and light exposure.
- Atmosphere: Flush headspace with Argon or Nitrogen to minimize oxidative degradation.
- Solution Stability: Solutions in DMSO are stable for ~24 hours at room temperature but should be used immediately or frozen. Avoid storing in basic buffers.

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